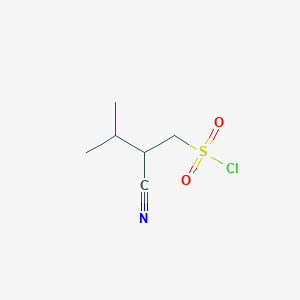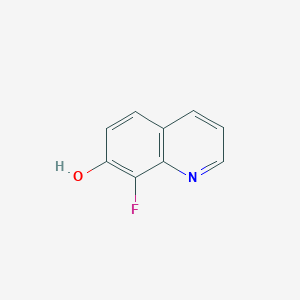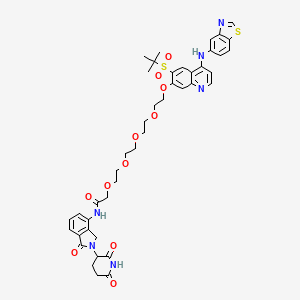![molecular formula C18H17FN2O3S2 B2515133 4-((4-fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)butanamide CAS No. 941907-26-2](/img/structure/B2515133.png)
4-((4-fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 4-((4-fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)butanamide is a complex molecule that appears to be related to pharmaceutical intermediates and antibacterial agents. The structure suggests the presence of a sulfonyl group attached to a fluorophenyl moiety, as well as a butanamide linkage to a methylbenzothiazole. This type of compound is likely to be of interest in the development of new drugs due to the presence of multiple functional groups that are common in medicinal chemistry.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, such as the Friedel-Crafts reaction mentioned in the preparation of 4,4-bis(4-fluorophenyl) butanoic acid, which is an important pharmaceutical intermediate . Sulfonation is a key step that can be used to remove undesired isomers, indicating that selective functional group transformations are crucial in the synthesis of such complex molecules .
Molecular Structure Analysis
The molecular structure of compounds similar to 4-((4-fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)butanamide can be quite intricate, with crystal structures revealing two-dimensional architectures and intermolecular interactions . The analysis of related compounds through Hirshfeld surface analysis has shown that sulfonyl and carbonyl oxygen atoms often act as hydrogen bond acceptors, which could be relevant for the binding properties of the compound in biological systems .
Chemical Reactions Analysis
Chemical reactions involving similar compounds can lead to unexpected products, as seen in the synthesis of a benzenesulfonic acid derivative, where extended exposure to sulfuric acid resulted in an unexpected ring closure . This indicates that the compound may also undergo unexpected reactions under certain conditions, which could be exploited for the synthesis of novel derivatives with potential biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. For instance, the presence of a sulfonyl group can increase solubility in water, which is beneficial for pharmaceutical applications. The antibacterial activity of a related benzenesulfonic acid derivative suggests that 4-((4-fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)butanamide may also exhibit similar properties, potentially acting against bacteria like Listeria monocytogenes and Escherichia coli . Additionally, impurities formed during the synthesis of related compounds, such as in the production of Sulfamethizole, highlight the importance of careful control of reaction conditions and purification steps .
Aplicaciones Científicas De Investigación
Spectroscopic and Theoretical Investigations
A study conducted by Budziak et al. (2019) explored the dual fluorescence effects in 1,3,4-thiadiazole derivatives, which are structurally related to the compound . The research highlighted the importance of specific molecular aggregation and substituent effects on fluorescence, suggesting potential applications as fluorescence probes in molecular medicine and biology (Budziak et al., 2019).
Anticonvulsant Agents
Another study by Farag et al. (2012) involved the synthesis of heterocyclic compounds containing a sulfonamide thiazole moiety, demonstrating significant anticonvulsive effects. This indicates the potential of such compounds for developing new anticonvulsant drugs (Farag et al., 2012).
Antibacterial Activity
Research by Shi et al. (2015) on sulfone derivatives containing 1,3,4-oxadiazole moieties revealed good antibacterial activities against rice bacterial leaf blight. This study showcases the potential agricultural applications of sulfone derivatives in combating plant diseases (Shi et al., 2015).
Photodynamic Therapy for Cancer
A study by Pişkin et al. (2020) on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups highlighted their high singlet oxygen quantum yield, suggesting their suitability as Type II photosensitizers for photodynamic cancer therapy (Pişkin et al., 2020).
Enzyme Inhibition and Antitumor Activity
Compounds similar to "4-((4-fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)butanamide" have been tested for their inhibition of carbonic anhydrase IX, a tumor-associated enzyme. Studies by Morsy et al. (2009) and Ilies et al. (2003) have shown that such inhibitors can exhibit cytotoxic activity against various cancer cell lines, highlighting their potential in cancer treatment (Morsy et al., 2009); (Ilies et al., 2003).
Propiedades
IUPAC Name |
4-(4-fluorophenyl)sulfonyl-N-(2-methyl-1,3-benzothiazol-5-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O3S2/c1-12-20-16-11-14(6-9-17(16)25-12)21-18(22)3-2-10-26(23,24)15-7-4-13(19)5-8-15/h4-9,11H,2-3,10H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJEDMCJWVWSAFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,5R)-3-Azabicyclo[3.2.0]heptan-2-one](/img/structure/B2515050.png)

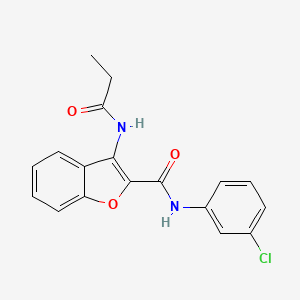

![2-Bicyclo[2.1.1]hexanylmethanamine](/img/structure/B2515060.png)
![N-(3,4-dimethoxyphenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2515061.png)
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2515063.png)
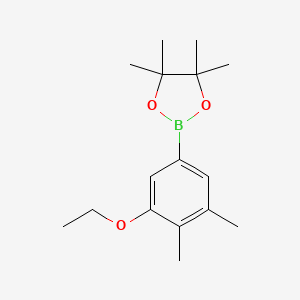

![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2515066.png)
